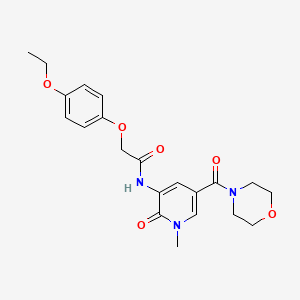

2-(4-ethoxyphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenoxy)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6/c1-3-29-16-4-6-17(7-5-16)30-14-19(25)22-18-12-15(13-23(2)21(18)27)20(26)24-8-10-28-11-9-24/h4-7,12-13H,3,8-11,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIDQBLDMUPBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-ethoxyphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide is a complex organic molecule that belongs to the class of morpholine derivatives. Morpholines are known for their diverse chemical properties and biological activities, making them significant in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₃₁N₃O₄

- Molecular Weight : 345.46 g/mol

The structure includes a morpholine ring, an acetamide moiety, and an ethoxyphenoxy group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The morpholine structure is known to enhance solubility and bioavailability, while the acetamide group can facilitate binding to specific receptors or enzymes involved in disease processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of morpholine-based compounds. For instance, a series of morpholine derivatives demonstrated significant inhibitory effects against ovarian cancer cell lines. The compound's mechanism involves the inhibition of carbonic anhydrase and hypoxia-inducible factor 1-alpha (HIF-1α), both of which are crucial in tumor growth and survival.

| Compound | IC50 (μM) | Target |

|---|---|---|

| 1h | 9.40 | Ovarian cancer cell line ID8 |

| Standard (Cisplatin) | 8.50 | Ovarian cancer cell line ID8 |

| 1h | 8.12 | Carbonic anhydrase |

These findings suggest that derivatives like this compound could serve as promising leads for developing new anticancer therapies .

Neuroprotective Effects

The compound has shown potential neuroprotective effects by selectively targeting sigma receptors. A related study indicated that morpholine derivatives exhibited high affinity for sigma receptors, which play a role in neuroprotection and pain modulation . The selectivity for sigma receptors over other receptor types suggests a focused therapeutic approach with potentially fewer side effects.

Case Studies

In one notable study involving morpholine derivatives, researchers synthesized various analogs and evaluated their biological activities through in vitro assays. The results indicated that certain derivatives exhibited strong binding affinities to sigma receptors (Ki = 42 nM), demonstrating their potential as therapeutic agents for pain relief and neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Acetamides

- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): Shares the acetamide core and 2-oxomorpholine substructure. Synthesis: Prepared via acetylation of a precursor with acetyl chloride, yielding 58% after purification . Spectral ¹H NMR (CDCl₃) shows distinct aromatic (δ 7.39 ppm) and morpholine-related signals (δ 4.90 ppm), comparable to the target compound’s expected profile .

Compounds from EP 4 374 877 A2 ():

- Examples:

1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl...cyclopentane-1-carboxylic acid

(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-...carboxamide Common features: Morpholine-ether linkages and fluorinated aromatic systems. Contrasts: These compounds lack the dihydropyridinone core but incorporate pyrimidine or pyridazine rings, which may enhance kinase inhibition (e.g., kinase X inhibitors in oncology) .

Phenoxy Acetamide Derivatives

- 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Structural parallels: Acetamide backbone with aromatic substituents. Divergence: The thiophene-triazole system replaces the dihydropyridinone and morpholine groups, likely altering target specificity (e.g., antimicrobial vs. anti-inflammatory applications) .

Dihydropyridinone Analogs

- Compounds from Pharmacopeial Forum (): Example: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Shared motifs: Dihydropyridinone-like rings and acetamide linkages. Key distinction: The absence of a morpholine group in favor of tetrahydropyrimidinone may shift binding affinity toward protease targets (e.g., HIV protease inhibitors) .

Research Findings and Implications

- Synthetic Challenges: The target compound’s dihydropyridinone and morpholine-4-carbonyl groups require precise regioselective reactions, as seen in similar syntheses (e.g., acetylation in ) .

- Bioactivity Insights: Morpholine-containing analogs () often exhibit improved solubility and metabolic stability, but the ethoxyphenoxy group in the target compound may further reduce CYP450-mediated oxidation .

- Contradictions : While some analogs () prioritize fluorinated aromatic systems for potency, the target compound’s ethoxy group could trade potency for reduced toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.